molecular formula C3H6Na2O6S2 B1671554 Eprodisate disodium CAS No. 36589-58-9

Eprodisate disodium

Cat. No.: B1671554
CAS No.: 36589-58-9
M. Wt: 248.2 g/mol
InChI Key: DKGJFKPIUSHDIT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eprodisate disodium can be synthesized through the sulfonation of propane-1,3-diolThis acid is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under conditions that prevent moisture absorption .

Chemical Reactions Analysis

Types of Reactions

Eprodisate disodium primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic substitution .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, which can facilitate the substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can result in the formation of derivatives with different functional groups attached to the propane backbone .

Scientific Research Applications

Pharmacokinetics

  • Bioavailability : Eprodisate disodium exhibits good oral bioavailability and is not protein-bound. It is primarily excreted through the kidneys.
  • Dosing : In clinical settings, dosing is adjusted based on renal function. Patients with varying levels of creatinine clearance receive tailored dosages ranging from 800 mg to 2400 mg per day .
  • Safety Profile : Pre-clinical studies indicate low toxicity potential and non-mutagenic properties. The compound has shown a high inter-individual variability in plasma concentrations but remains well-tolerated .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating AA amyloidosis:

  • Phase III Trials : The most notable trial was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with renal involvement due to AA amyloidosis. The primary endpoint was a composite measure of renal function decline or death .
    • Outcomes : Results indicated a 42% reduction in the decline of renal function in the treatment group compared to placebo. However, there was no significant improvement in proteinuria levels .
  • Ongoing Research : As of recent reports, additional studies are being conducted to further assess the long-term effects and safety profile of this compound in various populations, including those with Type II diabetes exhibiting features of AA amyloidosis .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

  • Case Study 1 : A patient with advanced AA amyloidosis exhibited stabilization of renal function after initiating treatment with this compound. This patient had previously experienced rapid deterioration but showed improved outcomes following therapy .
  • Case Study 2 : In another documented case, a cohort of patients receiving this compound demonstrated reduced progression to end-stage renal disease compared to historical controls not receiving the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eprodisate disodium is unique among these compounds due to its specific structure and the presence of two sulfonate groups on a propane backbone. This structure allows it to effectively inhibit amyloid fibril formation, a property not shared by all sulfonated compounds .

Biological Activity

Eprodisate disodium, also known as Kiacta, is a small molecule primarily used in the treatment of amyloid A (AA) amyloidosis, a condition characterized by the deposition of amyloid fibrils derived from serum amyloid A protein in various organs, particularly the kidneys. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.

This compound is a negatively charged sulfonated molecule that mimics glycosaminoglycans (GAGs). It binds to the GAG binding site on serum amyloid A (SAA), thereby inhibiting the polymerization of amyloid fibrils and preventing their deposition in tissues. This mechanism is crucial in managing AA amyloidosis as it directly addresses the underlying process leading to organ damage.

Pharmacokinetics

Eprodisate exhibits favorable pharmacokinetic properties:

  • Bioavailability : It has good oral bioavailability and is primarily excreted by the kidneys.
  • Absorption : Maximum plasma concentrations are typically reached within 15 to 60 minutes post-administration.
  • Half-life : The estimated plasma half-life ranges from 10 to 20 hours.
  • Toxicity : Preclinical studies indicate low toxicity even at high doses (up to 2000 mg/kg/day), and it has been found to be nonmutagenic and nonclastogenic .

Clinical Efficacy

A significant body of research has evaluated the efficacy of eprodisate in slowing renal decline in patients with AA amyloidosis. Key findings from clinical trials include:

  • Phase III Trials : In a multicenter, randomized, double-blind trial involving 183 patients, eprodisate was shown to slow the decline in renal function compared to placebo. Specifically, worsening renal function occurred in 27% of patients receiving eprodisate versus 40% in the placebo group (P=0.06) .
  • Renal Function Metrics : The mean rate of decline in creatinine clearance was significantly lower in the eprodisate group (10.9 mL/min) compared to placebo (15.6 mL/min) over a year .
  • Survival Rates : Although there was no significant difference in overall survival or progression to end-stage renal disease between groups, eprodisate showed a trend towards improved outcomes .

Safety Profile

The safety profile of eprodisate has been extensively documented:

  • Adverse Events : Adverse events were similar between treatment and placebo groups, with no deaths attributed directly to eprodisate .
  • Long-term Safety : Follow-up studies indicated continued safety over extended periods, with no new safety concerns emerging .

Case Studies

Several case studies have illustrated the effectiveness of eprodisate:

  • Case Study 1 : A patient with severe renal impairment due to AA amyloidosis demonstrated a marked improvement in renal function after six months on eprodisate therapy, with significant reductions in proteinuria observed.
  • Case Study 2 : In another instance, a patient previously unresponsive to standard treatments showed stabilization of renal function after initiating eprodisate, highlighting its potential as an alternative therapeutic option .

Data Summary Table

ParameterThis compoundPlacebo
Worsening Renal Function (%)27%40%
Mean Decline in Creatinine Clearance (mL/min/year)10.915.6
Hazard Ratio for Worsening Disease0.58 (95% CI: 0.37 - 0.93)N/A
Adverse EventsSimilar incidenceSimilar incidence

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for elucidating the mechanism of action of Eprodisate disodium in amyloidosis?

  • Methodological Answer: Begin with in vitro assays (e.g., fluorescence polarization, surface plasmon resonance) to assess binding affinity to serum amyloid P component (SAP). Validate findings using transgenic murine models expressing human amyloidogenic proteins. Include dose-response curves to quantify inhibitory effects on fibril formation. Ensure replication across ≥3 independent trials to confirm reproducibility. For pharmacokinetic studies, use high-performance liquid chromatography (HPLC) or mass spectrometry to track drug distribution and clearance .

Q. How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability in preclinical models?

  • Methodological Answer: Administer the compound intravenously and orally to assess absorption rates. Collect plasma samples at standardized intervals (e.g., 0, 1, 4, 8, 24 hours) and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate area under the curve (AUC), half-life (t1/2t_{1/2}), and volume of distribution. Compare results across species (e.g., rodents, non-human primates) to identify interspecies variability. Include control groups receiving placebo formulations to isolate drug-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy in this compound trials?

  • Methodological Answer: Use ANOVA with post-hoc Tukey tests to compare outcomes across dosage cohorts. For non-linear relationships, apply sigmoidal dose-response models (e.g., Hill equation) to estimate EC₅₀ values. Stratify data by covariates such as baseline amyloid load or renal function. Report confidence intervals and effect sizes to contextualize clinical significance. Power calculations should precede study initiation to ensure adequate sample sizes .

Properties

IUPAC Name

disodium;propane-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJFKPIUSHDIT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046732
Record name Disodium propane-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36589-58-9
Record name Eprodisate Disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium propane-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanedisulfonic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRODISATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was prepared by a modification of the method described in Stone, G. C. H. (1936) J. Am. Chem. Soc., 58:488. 1,3-Dibromopropane (40.4 g, 0.20 mol) was treated with sodium sulfite (60.3 g, 0.50 mol) in water at reflux temperature for 48 h. Inorganic salts (sodium bromide and sodium sulfite) were removed by successive treatment of the resultant reaction mixture with barium hydroxide and silver(I) oxide. The solution was then neutralized with Amberlite-120 (acid form) and decolorized with Norit-A. Barium ions were removed by treatment of the aqueous solution with Amberlite-120 (sodium form) ion-exchange resin. The solvent was removed on a rotary evaporator, and the crude product was recrystallized from water-ethanol several times to give the title compound (42.5 g). The small amount of trapped ethanol was removed by dissolving the crystals in a minimum amount of water and then concentrating the solution to dryness. The pure product was further dried under high vacuum at 56° C. for 24 h: mp>300° C.; 1H NMR (D2O) δ: 3.06-3.13 (m, 4H, H-1 and H-3), 2.13-2.29 (m, 2H, H-2); 13C NMR (D2O) δ: 52.3 (C-1 and C-3), 23.8 (C-2).
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
60.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eprodisate disodium
Eprodisate disodium
Eprodisate disodium
Eprodisate disodium
Eprodisate disodium
Eprodisate disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.